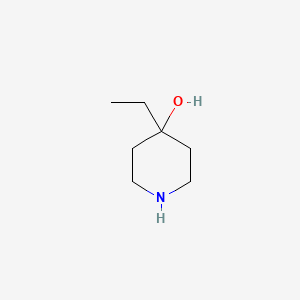

4-Ethylpiperidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-7(9)3-5-8-6-4-7/h8-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKJSNPSNJCJCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Ethylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 4-Ethylpiperidin-4-ol, a valuable piperidine derivative in medicinal chemistry and drug discovery. The synthesis is a robust multi-step process commencing from a protected 4-piperidone, followed by a key carbon-carbon bond formation, and concluding with deprotection. This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic workflow.

Overview of the Synthetic Pathway

The most prevalent and industrially viable method for synthesizing this compound is a three-step sequence:

-

N-Protection of 4-Piperidone: The secondary amine of the starting 4-piperidone is protected to prevent unwanted side reactions in the subsequent step. The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group, which is stable under the basic conditions of the Grignard reaction and can be readily removed under acidic conditions.

-

Grignard Reaction: The key step in this synthesis is the nucleophilic addition of an ethyl group to the carbonyl carbon of the N-protected 4-piperidone. This is typically achieved using a Grignard reagent, such as ethylmagnesium bromide (EtMgBr).

-

N-Deprotection: The final step involves the removal of the N-protecting group to yield the target molecule, this compound. For the Boc group, this is accomplished using acidic conditions.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

The protection of 4-piperidone is a crucial initial step. While N-Boc-4-piperidone is commercially available, this protocol outlines its synthesis from 4-piperidone hydrochloride monohydrate.

Reaction Scheme:

Experimental Procedure:

-

To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in a suitable solvent (e.g., dichloromethane or a mixture of water and dioxane), add a base such as potassium carbonate (1.5 equivalents) or triethylamine.[1]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equivalents) in the same solvent.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-Boc-4-piperidone as a white solid.[1]

Step 2: Synthesis of tert-Butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate (N-Boc-4-ethylpiperidin-4-ol)

This step involves the formation of the C-C bond at the 4-position of the piperidine ring via a Grignard reaction.

Reaction Scheme:

Experimental Procedure:

This protocol is based on general procedures for Grignard reactions with N-Boc-4-piperidone.

-

Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.1 equivalents). Add a small crystal of iodine to activate the magnesium. Prepare a solution of bromoethane (1.05 equivalents) in anhydrous tetrahydrofuran (THF). Add a small portion of the bromoethane solution to the magnesium turnings to initiate the reaction. Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.

-

Grignard Addition: In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C using an ice bath. Slowly add the freshly prepared ethylmagnesium bromide solution to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel. Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

-

Work-up and Purification: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 times). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is the removal of the Boc protecting group to yield the desired product.

Reaction Scheme:

Experimental Procedure:

-

Dissolve tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate (1.0 equivalent) in a suitable solvent such as 1,4-dioxane or methanol.

-

Add a solution of hydrochloric acid (e.g., 4M in 1,4-dioxane) in excess.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting hydrochloride salt can be neutralized with a base (e.g., aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free base, this compound.

Quantitative Data

The following tables summarize representative quantitative data for each step of the synthesis. It is important to note that yields can vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of N-Boc-4-piperidone

| Reactant | Molar Eq. | Solvent | Base | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 4-Piperidone HCl | 1.0 | Dichloromethane/Water | NaHCO₃ | 15 | Quantitative | >98 | [2] |

| 4-Piperidone HCl | 1.0 | Water | NaOH | 12 | 90.6 | 99.4 (GC) | [3] |

Table 2: Grignard Reaction to form N-Boc-4-ethyl-4-hydroxypiperidine

| Starting Material | Grignard Reagent | Molar Eq. (Grignard) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| N-Boc-4-piperidone | Ethylmagnesium bromide | 1.5 - 2.0 | THF | 0 to RT | 12-16 | Not specified (Analogous reactions suggest moderate to good yields) | General Protocol |

Table 3: Deprotection of N-Boc-4-ethyl-4-hydroxypiperidine

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| N-Boc-protected amine | 4M HCl in Dioxane | Dioxane | RT | 1-4 | High | General Protocol |

| N-Boc-protected amine | Trifluoroacetic acid | Dichloromethane | 0 to RT | 0.5-2 | High | General Protocol |

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Overall synthetic pathway for this compound.

Experimental Workflow for Grignard Reaction

Caption: Experimental workflow for the Grignard reaction step.

References

Elucidation of the Chemical Structure of 4-Ethylpiperidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 4-Ethylpiperidin-4-ol, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and established principles of organic chemistry and spectroscopy to present a robust analytical framework. This document details predicted spectroscopic data, outlines a plausible synthetic route, and provides standardized experimental protocols for its characterization.

Chemical Structure and Properties

This compound is a heterocyclic organic compound with the molecular formula C₇H₁₅NO. Its structure consists of a piperidine ring substituted at the 4-position with both an ethyl group and a hydroxyl group. This substitution creates a tertiary alcohol.

Molecular Structure:

(Note: This is a simplified 2D representation. The piperidine ring exists in a chair conformation.)

The presence of the polar hydroxyl group and the nitrogen atom suggests that this compound is likely soluble in polar solvents. The tertiary alcohol and the secondary amine functionalities are key reactive sites for further chemical modifications, making it a potentially valuable building block in the synthesis of more complex molecules.

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted physicochemical and spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, such as 1-ethylpiperidin-4-ol and other substituted piperidines, and established spectroscopic principles.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 75-85 °C |

| Boiling Point | ~200-220 °C (at 760 mmHg) |

| pKa (of the conjugate acid) | ~9-10 |

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.0 - 3.2 | m | 2H | H-2, H-6 (axial) |

| ~2.6 - 2.8 | m | 2H | H-2, H-6 (equatorial) |

| ~1.8 - 2.0 | br s | 1H | -OH |

| ~1.6 - 1.8 | m | 4H | H-3, H-5 |

| ~1.5 - 1.7 | q, J = 7.4 Hz | 2H | -CH₂CH₃ |

| ~0.9 | t, J = 7.4 Hz | 3H | -CH₂CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~70-72 | C-4 |

| ~45-47 | C-2, C-6 |

| ~35-37 | C-3, C-5 |

| ~30-32 | -CH₂CH₃ |

| ~8-10 | -CH₂CH₃ |

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3350-3250 | Medium | N-H stretch (secondary amine) |

| 2970-2850 | Strong | C-H stretch (aliphatic) |

| 1470-1440 | Medium | C-H bend (CH₂) |

| 1380-1365 | Medium | C-H bend (CH₃) |

| 1150-1050 | Strong | C-O stretch (tertiary alcohol) |

Table 5: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 129 | Moderate | [M]⁺ (Molecular ion) |

| 114 | High | [M - CH₃]⁺ |

| 100 | High | [M - C₂H₅]⁺ |

| 71 | High | [M - C₂H₅ - C₂H₄]⁺ or [C₄H₈N]⁺ |

| 56 | Very High | [C₃H₆N]⁺ |

Experimental Protocols

The following sections detail proposed experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the Grignard reaction of a protected 4-piperidone with ethylmagnesium bromide, followed by deprotection.

dot

Caption: Proposed two-step synthesis of this compound.

Materials:

-

1-Benzyl-4-piperidone

-

Ethylmagnesium bromide (1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Palladium on carbon (10 wt. %)

-

Ethanol

-

Hydrogen gas

Procedure:

Step 1: Synthesis of 1-Benzyl-4-ethylpiperidin-4-ol

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-benzyl-4-piperidone (1 equivalent) dissolved in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add ethylmagnesium bromide (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-benzyl-4-ethylpiperidin-4-ol.

Step 2: Synthesis of this compound (Deprotection)

-

Dissolve the crude 1-benzyl-4-ethylpiperidin-4-ol in ethanol in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to hydrogenation (50 psi) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to afford the crude this compound.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

dot

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Record the spectra on a 400 MHz or higher field NMR spectrometer.

-

2D NMR (COSY, HSQC): Perform 2D NMR experiments as needed to confirm proton-proton and proton-carbon correlations, aiding in the unambiguous assignment of all signals.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the purified solid sample using an ATR-FTIR spectrometer. Alternatively, prepare a KBr pellet of the sample. Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Obtain the mass spectrum using a GC-MS system with an electron ionization (EI) source or using a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI) to confirm the molecular weight and elemental composition.

Conclusion

This technical guide provides a detailed framework for the synthesis and structural elucidation of this compound. The predicted spectroscopic data, based on sound chemical principles and analysis of related structures, offers a reliable reference for researchers. The outlined experimental protocols provide a practical starting point for the laboratory preparation and characterization of this compound, which holds potential as a versatile intermediate in the development of novel therapeutic agents. The combination of the proposed synthetic route and comprehensive spectroscopic analysis will enable the unambiguous confirmation of the chemical structure of this compound.

Spectroscopic Analysis of 4-Ethylpiperidin-4-ol: A Technical Guide

Disclaimer: Publicly available spectroscopic data for 4-Ethylpiperidin-4-ol (CAS 550369-44-3) is limited. This guide presents a comprehensive spectroscopic analysis of a closely related analogue, 1-Ethylpiperidin-4-ol (CAS 3518-83-0) , to provide researchers, scientists, and drug development professionals with a representative dataset and methodologies applicable to the characterization of substituted piperidinols.

Introduction

Substituted piperidinols are important structural motifs in a wide range of biologically active molecules and pharmaceutical agents. A thorough understanding of their structure and purity is paramount for drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of these compounds. This technical guide provides a detailed overview of the spectroscopic data and analytical protocols for 1-Ethylpiperidin-4-ol, a representative N-substituted 4-hydroxypiperidine.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 1-Ethylpiperidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data for 1-Ethylpiperidin-4-ol [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.08 | t | 3H | -CH₂CH₃ |

| 1.45 - 1.95 | m | 4H | Piperidine C3-H ₂, C5-H ₂ |

| 2.00 - 2.40 | m | 2H | Piperidine C2-H ₑ, C6-H ₑ |

| 2.43 | q | 2H | -CH₂ CH₃ |

| 2.70 - 3.00 | m | 2H | Piperidine C2-H ₐ, C6-H ₐ |

| 3.60 - 3.90 | m | 1H | C4-H |

| 4.45 | br s | 1H | OH |

Solvent: Not specified in the source data. Typical solvents include CDCl₃ or D₂O. Frequencies are referenced relative to an internal standard (e.g., TMS at δ 0.00 ppm).

Table 2: ¹³C NMR Data for 1-Ethylpiperidin-4-ol [1]

| Chemical Shift (δ) ppm | Assignment |

| 12.2 | -CH₂CH₃ |

| 34.0 | C3, C5 |

| 51.8 | C H₂CH₃ |

| 52.3 | C2, C6 |

| 67.5 | C4 |

Solvent: Not specified in the source data. Typical solvents include CDCl₃ or D₂O.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[1]

Table 3: IR Spectral Data for 1-Ethylpiperidin-4-ol [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Strong, Broad | O-H stretch (alcohol) |

| 2970 - 2800 | Strong | C-H stretch (aliphatic) |

| 1450 - 1470 | Medium | C-H bend (alkane) |

| 1050 - 1150 | Strong | C-O stretch (secondary alcohol) |

| 1000 - 1100 | Medium | C-N stretch (amine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity.[1]

Table 4: Mass Spectrometry Data for 1-Ethylpiperidin-4-ol [1]

| m/z | Relative Intensity (%) | Assignment |

| 129 | Moderate | [M]⁺ (Molecular Ion) |

| 114 | High | [M - CH₃]⁺ |

| 96 | Moderate | [M - CH₃ - H₂O]⁺ |

| 70 | High | [M - C₂H₅ - H₂O]⁺ or Piperidine fragment |

| 57 | High | C₄H₉⁺ fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the purified 1-Ethylpiperidin-4-ol.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a clean 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

-

The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum, and a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid/Solid Film):

-

Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., KBr) are clean.

-

Place a small drop of neat 1-Ethylpiperidin-4-ol or a concentrated solution onto the ATR crystal or one of the salt plates.

-

If using salt plates, place the second plate on top and gently press to create a thin film.

-

If using a solution, allow the solvent to evaporate, leaving a thin film of the compound.

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of 1-Ethylpiperidin-4-ol (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

Ensure the solution is free of any particulate matter by filtration if necessary.

-

Transfer the solution to a GC autosampler vial.

Data Acquisition:

-

The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar DB-5 column).

-

The separated components elute from the column and enter the mass spectrometer.

-

Electron ionization (EI) at 70 eV is a common method for generating ions.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthetic compound like 1-Ethylpiperidin-4-ol.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

This systematic approach, combining data from multiple spectroscopic techniques, allows for the unambiguous confirmation of the chemical structure of synthesized molecules, which is a critical step in chemical and pharmaceutical research.

References

An In-depth Technical Guide to 4-Ethylpiperidin-4-ol (CAS: 550369-44-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylpiperidin-4-ol, with the CAS number 550369-44-3, is a heterocyclic organic compound belonging to the piperidine class. Its structure, featuring a piperidine ring substituted with both an ethyl and a hydroxyl group at the 4-position, makes it a valuable intermediate in medicinal chemistry and pharmaceutical development. This tertiary alcohol is a key building block in the synthesis of a variety of biologically active molecules, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic profile, and potential biological significance of this compound, intended to support research and development endeavors. The compound is often supplied as its hydrochloride salt to improve its solubility and stability[1][2].

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound and its hydrochloride salt is presented below. Experimental data for the free base is limited in publicly available literature, with many properties being predicted through computational models.

| Property | This compound | This compound Hydrochloride | Source |

| Molecular Formula | C₇H₁₅NO | C₇H₁₅NO·HCl | [3] |

| Molecular Weight | 129.20 g/mol | 165.66 g/mol | [1][3] |

| Appearance | - | White to off-white crystalline powder | [4] |

| Melting Point | Not available | 94-96 °C (for the related 4-Piperidone monohydrate hydrochloride) | [5] |

| Boiling Point | Predicted: 380.6±42.0 °C | Not available | [6] |

| Solubility | Miscible in water | Soluble in water | [4][7] |

| pKa | Predicted: 8.10±0.20 (for the precursor 1-Ethyl-4-piperidone) | Not available | [7] |

| LogP | 0.5 (Computed) | - | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 4-piperidone. The first step involves the N-alkylation of 4-piperidone to form 1-ethyl-4-piperidone, which is then reduced to the desired tertiary alcohol.

Synthesis of 1-Ethyl-4-piperidone (Precursor)

A common method for the synthesis of 1-ethyl-4-piperidone is the N-alkylation of 4-piperidone hydrochloride monohydrate using an ethylating agent such as bromoethane in the presence of a base[8].

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine 4-piperidone hydrochloride monohydrate (1 equivalent), sodium carbonate (excess, e.g., 3 equivalents), and acetonitrile.

-

Addition of Alkylating Agent: Add bromoethane (1 equivalent) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to 85 °C and stir overnight.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash chromatography on silica gel using a gradient of methanol in dichloromethane (containing a small percentage of ammonia to prevent tailing) to afford 1-ethyl-4-piperidone as a yellow liquid[8].

Synthesis of this compound

The final step is the reduction of the ketone functionality of 1-ethyl-4-piperidone to a hydroxyl group. A standard method for this transformation is the use of a hydride reducing agent like sodium borohydride.

Experimental Protocol:

-

Reaction Setup: Dissolve 1-ethyl-4-piperidone (1 equivalent) in a suitable alcoholic solvent such as methanol or ethanol in a round-bottom flask.

-

Addition of Reducing Agent: Cool the solution in an ice bath and slowly add sodium borohydride (excess, e.g., 1.5 equivalents) portion-wise.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the methylene protons and a triplet for the methyl protons), the piperidine ring protons, and the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbons of the ethyl group, the four unique carbons of the piperidine ring, and the quaternary carbon at the 4-position bearing the hydroxyl and ethyl groups.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Signal for -CH₂- of ethyl group | Signal for -CH₂- of ethyl group |

| Signal for -CH₃ of ethyl group | Signal for -CH₃ of ethyl group |

| Signals for piperidine ring protons | Signals for piperidine ring carbons |

| Signal for -OH proton | Signal for C4-OH carbon |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the alkyl groups will appear in the 2850-3000 cm⁻¹ region. The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ range[3].

Mass Spectrometry (MS)

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight (129.20 g/mol ). The fragmentation pattern would likely involve the loss of the ethyl group, the hydroxyl group, or cleavage of the piperidine ring[3].

Biological Activity and Mechanism of Action

While specific biological studies on this compound are not extensively documented in public literature, its role as a key intermediate in the synthesis of analgesics and anti-anxiety medications suggests its derivatives possess significant activity within the central nervous system[1]. The 4-hydroxypiperidine scaffold is a common feature in many CNS-active compounds.

Derivatives of 4-hydroxypiperidine have been shown to interact with various CNS receptors, including:

-

NMDA Receptors: Certain N-substituted 4-(4-hydroxyphenyl)piperidines act as potent and selective antagonists at the NR1A/2B subtype of the NMDA receptor[9].

-

Histamine H₃ Receptors: 4-Hydroxypiperidine derivatives have been developed as potent antagonists/inverse agonists of the histamine H₃ receptor, which is a target for various neurological disorders[10][11].

-

Sigma (σ) Receptors: The piperidine scaffold is known to interact with sigma receptors, which are implicated in a variety of CNS disorders, including pain and neurodegenerative diseases[12].

-

Dopamine D₄ Receptors: 3- and 4-benzyloxypiperidine derivatives have been identified as potent and selective dopamine D₄ receptor antagonists[13].

The ethyl group at the 4-position of this compound can influence the lipophilicity and steric profile of its derivatives, potentially modulating their binding affinity and selectivity for specific CNS targets. The hydroxyl group provides a site for further chemical modification and can also participate in hydrogen bonding interactions with receptor binding sites.

Safety and Handling

This compound and its hydrochloride salt are intended for research and manufacturing purposes. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. Based on data for similar piperidine derivatives, it may cause skin and eye irritation[3].

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and the presence of modifiable functional groups make it an attractive starting material for the development of novel therapeutics, particularly those targeting the central nervous system. The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to explore the potential of this compound in their scientific endeavors. Further investigation into the specific biological activities and pharmacological profile of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound hydrochloride | 1354949-87-3; 550369-44-3 | Benchchem [benchchem.com]

- 3. 1-Ethylpiperidin-4-ol | C7H15NO | CID 77056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]

- 5. 4-Piperidone monohydrate 98 40064-34-4 [sigmaaldrich.com]

- 6. 1-Ethyl-4-piperidone [webbook.nist.gov]

- 7. 1-Ethyl-4-piperidone | 3612-18-8 [chemicalbook.com]

- 8. 1-Ethyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-Ethylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Ethylpiperidin-4-ol, a heterocyclic compound of interest in pharmaceutical research and development. This document details its known characteristics, provides hypothetical experimental protocols for its synthesis and analysis based on established chemical principles, and explores its potential biological relevance.

Core Physical and Chemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes available and estimated data for the free base and its hydrochloride salt.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₇H₁₅NO | C₇H₁₅NO·HCl |

| Molecular Weight | 129.20 g/mol | 165.66 g/mol [1][2] |

| Appearance | Colorless to pale yellow liquid or solid[3][4] | White to off-white solid |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Likely soluble in water and polar organic solvents. | Enhanced water solubility compared to the free base.[1][2] |

| pKa | Data not available (estimated to be basic) | Data not available |

| CAS Number | 550369-44-3[5] | 1354949-87-3 |

Synthesis and Analysis: Experimental Protocols

Synthesis Protocol: Grignard Reaction

A common and effective method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. This involves the reaction of an N-protected 4-piperidone with an ethyl Grignard reagent. A subsequent deprotection step yields the final product.

Materials:

-

N-Boc-4-piperidone

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Hydrochloric acid (HCl) in dioxane

-

Sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of ethyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle heating. Maintain a gentle reflux by controlling the rate of addition of the ethyl bromide solution.

-

Reaction with Ketone: Once the Grignard reagent formation is complete, cool the flask in an ice bath. Add a solution of N-Boc-4-piperidone in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification of Intermediate: Remove the solvent under reduced pressure. The resulting crude N-Boc-4-ethylpiperidin-4-ol can be purified by column chromatography on silica gel.

-

Deprotection: Dissolve the purified N-Boc-4-ethylpiperidin-4-ol in a suitable solvent such as dioxane or methanol. Add a solution of hydrochloric acid in dioxane and stir the mixture at room temperature. The progress of the deprotection can be monitored by thin-layer chromatography (TLC).

-

Isolation of Final Product: Upon completion, the solvent is removed under reduced pressure. The residue can be triturated with diethyl ether to yield this compound hydrochloride as a solid. The free base can be obtained by neutralization with a base like sodium bicarbonate and subsequent extraction.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium.

-

Injection Mode: Split.

-

Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 250°C).

-

Mass Spectrometry: Electron Ionization (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a triplet for the methyl group of the ethyl substituent, a quartet for the methylene group of the ethyl substituent, and multiplets for the piperidine ring protons. The hydroxyl proton signal may be broad and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: Expected signals would include those for the ethyl group carbons and the carbons of the piperidine ring, including the quaternary carbon bearing the hydroxyl and ethyl groups.

Infrared (IR) Spectroscopy:

-

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

-

C-H stretch: Absorptions in the region of 2850-3000 cm⁻¹.

-

C-O stretch: An absorption in the region of 1000-1200 cm⁻¹.

Biological Relevance and Potential Signaling Pathways

While specific biological activities of this compound are not extensively documented, its structural similarity to known pharmacologically active piperidine derivatives suggests its potential as a modulator of central nervous system targets. Piperidinol-containing compounds are known to interact with various neurotransmitter receptors, many of which are G-protein coupled receptors (GPCRs).

Given its potential as an intermediate for analgesics and anti-anxiety medications, this compound could plausibly interact with dopamine or serotonin receptor signaling pathways. The following diagram illustrates a generalized signaling cascade for a G-protein coupled receptor, which could be a putative target for a this compound derivative.

This diagram illustrates a common mechanism where a ligand binds to a GPCR, leading to the activation of a G-protein, which in turn modulates an effector enzyme to produce a second messenger. This second messenger then activates downstream kinases, resulting in a cellular response. Derivatives of this compound could potentially act as ligands in such a pathway.

Experimental Workflows

The synthesis and subsequent analysis of this compound can be visualized as a streamlined workflow. The following diagram outlines the key stages from starting materials to the characterization of the final product.

This workflow provides a logical progression for the laboratory preparation and characterization of this compound, ensuring the identity and purity of the synthesized compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. researchgate.net [researchgate.net]

The Genesis of a Scaffold: A Technical History of 4-Ethylpiperidin-4-ol

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of 4-Ethylpiperidin-4-ol, a substituted piperidine derivative. While a singular "discovery" event is not well-documented, its emergence is intrinsically linked to the development of fundamental organic synthesis methodologies, particularly the advent of the Grignard reaction and the synthesis of piperidone precursors. This document outlines the historical context of piperidine chemistry, details the most probable synthetic pathway to this compound, provides hypothetical experimental protocols based on established analogous reactions, and discusses its relevance as a structural motif in medicinal chemistry.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in pharmaceuticals and biologically active natural alkaloids stems from its favorable physicochemical properties, including its ability to confer aqueous solubility and act as a versatile scaffold for three-dimensional diversification. The historical development of synthetic methods to access substituted piperidines has been a critical enabler of drug discovery.

The "discovery" of this compound is not attributable to a single breakthrough but rather represents a logical extension of established synthetic organic chemistry principles. Its history is therefore best understood by examining the timeline of the key chemical reactions and precursor syntheses that made its creation possible.

Historical Context and Precursor Synthesis

The journey to this compound begins with the isolation and characterization of piperidine itself.

-

1850 & 1852: Piperidine was first isolated by the Scottish chemist Thomas Anderson in 1850 and independently by the French chemist Auguste Cahours in 1852, who named it after the Latin word for pepper, Piper, from which it was derived.[1]

The subsequent development of synthetic routes to the piperidine core and its derivatives was crucial. A key precursor for this compound is N-ethyl-4-piperidone . The synthesis of N-substituted-4-piperidones became a significant area of research.

Early Synthesis of 4-Piperidones

Early methods for the synthesis of 4-piperidones often involved multi-step procedures. One of the foundational methods is the Dieckmann condensation , a base-catalyzed intramolecular condensation of a diester to give a β-keto ester. For N-substituted 4-piperidones, this would involve the cyclization of a diester derived from a secondary amine.

Another significant historical method is the Petrenko-Kritschenko piperidone synthesis , which involves the condensation of a β-dicarbonyl compound with an aldehyde and an amine. While initially used for more complex piperidones, the principles contributed to the broader understanding of piperidone synthesis.[2]

A more direct and widely adopted approach involves the double Michael addition of a primary amine to two equivalents of an α,β-unsaturated carbonyl compound, followed by cyclization, hydrolysis, and decarboxylation. For instance, the reaction of ethylamine with ethyl acrylate would lead to a diester intermediate that can then be cyclized.

The Pivotal Role of the Grignard Reaction

The discovery of the Grignard reaction by François Auguste Victor Grignard in 1900 was a watershed moment in organic synthesis and is central to the history of this compound.[3] This reaction provided a robust method for the formation of carbon-carbon bonds by reacting an organomagnesium halide (the Grignard reagent) with a carbonyl compound.

The synthesis of this compound is a classic example of a Grignard reaction, involving the addition of an ethyl group to the carbonyl carbon of N-ethyl-4-piperidone.

The First Synthesis: A Probable Pathway

While a definitive first-published synthesis of this compound is not readily identifiable in a singular "discovery" paper, its preparation would have logically followed the establishment of reliable methods for producing N-ethyl-4-piperidone and the widespread adoption of the Grignard reaction. The synthesis can be logically broken down into two key stages, as illustrated in the workflow below.

Caption: Probable two-stage synthetic workflow for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound, based on well-established procedures for analogous reactions.

Synthesis of N-Ethyl-4-Piperidone (Precursor)

This protocol is based on the Dieckmann condensation route.

Table 1: Reagents and Materials for N-Ethyl-4-Piperidone Synthesis

| Reagent/Material | Molecular Weight | Quantity | Moles |

| Ethylamine (70% in H₂O) | 45.08 g/mol | 64.4 g | 1.0 |

| Ethyl Acrylate | 100.12 g/mol | 220.3 g | 2.2 |

| Sodium Ethoxide | 68.05 g/mol | 74.9 g | 1.1 |

| Toluene | - | 500 mL | - |

| Hydrochloric Acid (conc.) | 36.46 g/mol | As needed | - |

| Sodium Hydroxide | 40.00 g/mol | As needed | - |

Procedure:

-

Michael Addition: To a stirred solution of ethylamine (1.0 mol) in 200 mL of ethanol at 0 °C, slowly add ethyl acrylate (2.2 mol). The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The solvent is then removed under reduced pressure to yield the crude N,N-bis(2-carboxyethyl)ethylamine.

-

Dieckmann Condensation: The crude diester is dissolved in 500 mL of dry toluene. Sodium ethoxide (1.1 mol) is added portion-wise, and the mixture is heated to reflux for 4 hours.

-

Hydrolysis and Decarboxylation: After cooling, the reaction mixture is quenched with water. The aqueous layer is separated and acidified with concentrated hydrochloric acid, then refluxed for 8 hours.

-

Workup: The solution is cooled and basified with a concentrated sodium hydroxide solution. The product is extracted with diethyl ether, and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield N-ethyl-4-piperidone.

Synthesis of this compound via Grignard Reaction

Table 2: Reagents and Materials for this compound Synthesis

| Reagent/Material | Molecular Weight | Quantity | Moles |

| Magnesium Turnings | 24.31 g/mol | 2.9 g | 0.12 |

| Ethyl Bromide | 108.97 g/mol | 13.1 g | 0.12 |

| N-Ethyl-4-Piperidone | 127.18 g/mol | 12.7 g | 0.10 |

| Anhydrous Diethyl Ether | - | 200 mL | - |

| Saturated NH₄Cl (aq) | - | 100 mL | - |

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (0.12 mol) and a crystal of iodine are placed. A solution of ethyl bromide (0.12 mol) in 50 mL of anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.

-

Grignard Reaction: The Grignard reagent solution is cooled to 0 °C. A solution of N-ethyl-4-piperidone (0.10 mol) in 150 mL of anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.

-

Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Biological Significance and Signaling Pathways

While this compound itself is not a widely studied therapeutic agent, the 4-hydroxypiperidine scaffold is a key component in numerous biologically active molecules. Its structural features allow for interactions with various biological targets. For instance, substituted piperidines are known to interact with G-protein coupled receptors (GPCRs), ion channels, and enzymes.

The hydroxyl group at the 4-position can act as a hydrogen bond donor and acceptor, which can be crucial for binding to a biological target. The ethyl group provides a small lipophilic substituent that can probe hydrophobic pockets within a binding site.

Below is a generalized representation of how a piperidine-containing ligand might interact with a hypothetical receptor, leading to downstream signaling.

Caption: Generalized signaling pathway for a piperidine-based ligand.

Conclusion

The history of this compound is not one of a singular, celebrated discovery but rather a testament to the power of fundamental synthetic methodologies. Its existence is a direct consequence of the development of robust methods for constructing the piperidine core and the revolutionary impact of the Grignard reaction. As a structural motif, the 4-ethyl-4-hydroxypiperidine core continues to be of interest to medicinal chemists for the design of novel therapeutic agents targeting a wide range of biological pathways. This guide provides a historical and technical foundation for researchers working with this and related piperidine scaffolds.

References

4-Ethylpiperidin-4-ol Hydrochloride: A Technical Guide to Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Ethylpiperidin-4-ol hydrochloride. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework based on its chemical properties, qualitative solubility information, and detailed experimental protocols for accurate determination. This guide is intended to be an essential resource for researchers and professionals involved in the development and formulation of pharmaceuticals containing this molecule.

Introduction to this compound Hydrochloride

This compound hydrochloride is a piperidine derivative. The piperidine ring is a common scaffold in many pharmaceuticals due to its favorable physicochemical properties. The hydrochloride salt form of this compound is utilized to enhance the aqueous solubility and stability of the parent compound, a critical factor for drug formulation and bioavailability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented below. These properties are crucial in predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆ClNO | N/A |

| Molecular Weight | 165.66 g/mol | N/A |

| Appearance | White to off-white solid | General observation |

| pKa | (Estimated) 9-10 for the piperidine nitrogen | Theoretical estimation |

Solubility Profile

Qualitative Solubility Data

| Solvent | Qualitative Solubility | Rationale |

| Water | Soluble | The hydrochloride salt significantly increases aqueous solubility by forming ion-dipole interactions with water molecules. |

| Methanol | Soluble | As a polar protic solvent, methanol can solvate the ionic salt and the polar hydroxyl group. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of dissolving the compound. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent that is effective at dissolving a wide range of organic salts. |

| Non-polar solvents (e.g., Hexane, Toluene) | Insoluble to Sparingly Soluble | The high polarity of the hydrochloride salt makes it incompatible with non-polar solvents. |

Experimental Protocol for Solubility Determination

The following section details a standardized experimental protocol for the quantitative determination of the equilibrium solubility of this compound hydrochloride. The shake-flask method is a widely accepted and reliable technique for this purpose.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials

-

This compound hydrochloride

-

Solvents of interest (e.g., water, ethanol, phosphate-buffered saline pH 7.4)

-

Glass vials with screw caps

-

Thermostatic shaker or orbital incubator

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

-

Analytical balance

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound hydrochloride to a series of vials.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of this compound hydrochloride of known concentrations.

-

Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.

-

-

Calculation:

-

Calculate the solubility (S) using the following equation: S (mg/mL) = Concentration from calibration curve (mg/mL) × Dilution factor

-

Visualization of Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Stability and storage conditions for 4-Ethylpiperidin-4-ol

An In-depth Technical Guide to the Stability and Storage of 4-Ethylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a key intermediate in pharmaceutical synthesis. Understanding the chemical stability of this compound is crucial for maintaining its purity, ensuring the integrity of synthetic processes, and guaranteeing the quality of final drug products.

Chemical Stability Profile

This compound is generally considered stable under standard recommended storage conditions.[1] However, as with many amine-containing heterocyclic compounds, its stability can be compromised by exposure to specific environmental factors. The primary concerns for the stability of this compound include oxidation, reaction with strong acids, and potential degradation at elevated temperatures.

While specific quantitative kinetic data for the degradation of this compound is not extensively available in public literature, general principles of chemical stability for piperidine derivatives suggest that the compound's integrity is best preserved by controlling the storage environment.

Table 1: Summary of Qualitative Stability for this compound

| Stress Factor | Observation | Potential Outcome |

| Air/Oxygen | Susceptible to oxidation. | Formation of unspecified oxides of nitrogen.[1] |

| Light | Potential for photodegradation, a common pathway for organic molecules. | Isomerization or other structural changes. |

| Elevated Temperature | May lead to thermal decomposition. | Hazardous decomposition can produce oxides of carbon (CO, CO₂) and nitrogen (NOx).[1] |

| Strong Oxidizing Agents | Incompatible; will likely react. | Vigorous reaction leading to degradation of the molecule.[1] |

| Strong Acids | Incompatible; will react due to the basic nitrogen atom. | Salt formation and potential for acid-catalyzed degradation.[1] |

| Humidity | Hygroscopic nature can lead to absorption of moisture. | May affect physical form and potentially facilitate degradation reactions. |

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, adherence to proper storage and handling protocols is essential. The following recommendations are based on information from safety data sheets and general laboratory best practices.

Table 2: Recommended Storage and Handling for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[2] Some sources may recommend refrigerated conditions (e.g., 4°C) for long-term storage. | Minimizes the rate of potential thermal degradation. |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[2][3] Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term storage to prevent oxidation. | Prevents exposure to atmospheric moisture and oxygen. |

| Container | Store in the original, tightly sealed container.[2] | Protects from environmental factors and contamination. |

| Light Exposure | Store in a light-resistant container or in a dark location. | Prevents potential photodegradation. |

| Incompatibilities | Store away from strong oxidizing agents and strong acids.[1] | Avoids chemical reactions that would degrade the compound. |

| Handling | Use in a well-ventilated area or under a chemical fume hood.[3][4] Avoid generating dust if in solid form.[1] Take precautionary measures against static discharge.[3][5] | Ensures personnel safety and prevents ignition of flammable vapors or dust. |

Experimental Protocols for Stability Assessment

Representative Protocol: Forced Degradation Study

Objective: To identify potential degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the stock solution to the following conditions in separate experiments:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a specified period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for a specified period.

-

Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified period.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or a photostability chamber for a specified duration.

-

-

Sample Analysis (HPLC):

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile.

-

Detection: Monitor at a wavelength where the parent compound absorbs (e.g., determined by UV scan).

-

Procedure: At each time point, withdraw an aliquot from the stressed samples, neutralize if necessary, dilute to an appropriate concentration, and inject into the HPLC system. A non-stressed sample should be run as a control.

-

-

Data Analysis:

-

Compare the chromatograms of the stressed samples to the control.

-

Identify any new peaks, which represent degradation products.

-

Calculate the percentage of degradation of the parent compound.

-

The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak.

-

Visualization of Stability and Degradation Factors

The following diagram illustrates the relationship between proper storage conditions and the factors that can lead to the degradation of this compound.

Caption: Factors influencing the stability of this compound.

References

A Technical Guide to Commercial Sourcing of 4-Ethylpiperidin-4-ol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sourcing of 4-Ethylpiperidin-4-ol, a key building block in pharmaceutical and chemical research. This document outlines available suppliers, key quantitative data for easy comparison, and generalized experimental protocols for the handling and analysis of piperidine derivatives.

Introduction to this compound

This compound is a heterocyclic compound featuring a piperidine ring substituted with an ethyl and a hydroxyl group at the 4-position. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its applications in research are primarily focused on medicinal chemistry and drug discovery, where it can be incorporated into scaffolds to explore structure-activity relationships (SAR) of new chemical entities.

Commercial Suppliers and Product Specifications

For researchers looking to procure this compound, a number of chemical suppliers offer this compound for research and development purposes. The following table summarizes key quantitative data from available commercial sources. It is important to note that specifications can vary between suppliers and batches.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification | Storage Conditions |

| Various Research Chemical Suppliers | 550369-44-3 | C7H15NO | 129.20 | ≥ 97% | Room temperature; some recommend 0-8°C |

Note: Data is compiled from publicly available information and may require confirmation with the specific supplier before ordering.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is critical for the integrity of research outcomes. While specific, validated analytical methods for this compound are not always publicly available from suppliers, standard methods for similar piperidine derivatives can be adapted. Researchers should request a Certificate of Analysis (CoA) from the supplier, which should provide batch-specific purity data. The most common analytical techniques for quality control of such compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Below are generalized experimental protocols that can serve as a starting point for developing a robust analytical method for this compound.

General Protocol for Purity Determination by HPLC

This protocol outlines a reverse-phase HPLC method suitable for the analysis of piperidine derivatives.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (for mobile phase modification)

-

This compound reference standard

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

-

Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile/water) to a known concentration.

-

Sample Solution Preparation: Prepare the sample of this compound to be tested at a similar concentration to the standard solution.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Column temperature: 30 °C

-

Injection volume: 10 µL

-

UV detection wavelength: As this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-210 nm) may be necessary. Alternatively, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed.

-

-

Analysis: Inject the standard and sample solutions and analyze the resulting chromatograms to determine the purity of the sample by comparing the peak areas.

General Protocol for Impurity Profiling by GC-MS

This protocol is designed to identify and quantify volatile impurities.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for amine analysis (e.g., DB-5ms)

Reagents:

-

Suitable solvent (e.g., Dichloromethane, Methanol)

-

This compound sample

Procedure:

-

Sample Preparation: Dissolve a known amount of the this compound sample in the chosen solvent. Derivatization may be required to improve the volatility and chromatographic behavior of the analyte.

-

GC-MS Conditions:

-

Injector temperature: 250 °C

-

Oven temperature program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

-

Carrier gas: Helium at a constant flow rate.

-

Mass spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 40-400).

-

-

Analysis: Identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST) and quantify them based on their peak areas relative to the main component.

Visualizing Key Processes

To aid in the understanding of the sourcing and analysis workflow, the following diagrams have been created using the DOT language.

Caption: A logical workflow for the sourcing of this compound.

Caption: A typical workflow for the analytical quality control of this compound.

Signaling Pathways and Logical Relationships

While this compound is a building block and not typically associated with direct modulation of signaling pathways, its derivatives may be designed to target specific biological pathways. The following diagram illustrates a hypothetical scenario where a derivative of this compound is synthesized to interact with a G-protein coupled receptor (GPCR) signaling pathway.

Caption: A diagram of a hypothetical signaling pathway modulated by a derivative of this compound.

This guide provides a foundational overview for researchers and professionals in the field of drug development. For specific applications and handling procedures, it is crucial to consult the Safety Data Sheet (SDS) and other technical documentation provided by the supplier.

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 4-Ethylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of therapeutic agents due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. Specifically, 4-substituted piperidine derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals, including potent analgesics. This document provides detailed application notes and protocols for the utilization of 4-Ethylpiperidin-4-ol as a versatile starting material for the synthesis of advanced pharmaceutical intermediates. The protocols herein focus on two key transformations: N-alkylation and O-acylation, to generate diversified molecular scaffolds for drug discovery and development.

Core Concepts and Derivatization Strategies

This compound offers two primary points for chemical modification: the secondary amine of the piperidine ring and the tertiary hydroxyl group at the 4-position. These functional groups allow for a variety of chemical transformations to build molecular complexity and modulate pharmacological activity.

-

N-Alkylation: Introduction of substituents on the piperidine nitrogen is a common strategy to influence receptor binding affinity and selectivity, as well as to modify physicochemical properties such as lipophilicity and basicity.

-

O-Acylation (Esterification): The tertiary alcohol can be esterified to introduce various acyl groups, which can act as prodrug moieties or contribute to the overall pharmacological profile of the final compound.

These derivatization strategies are fundamental in the synthesis of potent opioid analgesics, such as analogs of fentanyl.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key pharmaceutical intermediate, 1-(2-phenylethyl)-4-ethylpiperidin-4-yl propionate, starting from this compound. This intermediate contains the core structure found in several potent analgesic compounds.

Protocol 1: N-Alkylation of this compound via Reductive Amination

This protocol describes the N-alkylation of this compound with phenylacetaldehyde using a mild and selective reducing agent, sodium triacetoxyborohydride.

Materials:

-

This compound

-

Phenylacetaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add phenylacetaldehyde (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the corresponding iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-phenylethyl)-4-ethylpiperidin-4-ol.

Quantitative Data Summary:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| This compound | 1.0 | 129.22 |

| Phenylacetaldehyde | 1.1 | 120.15 |

| Sodium triacetoxyborohydride | 1.5 | 211.94 |

| Product | --- | 233.36 |

| Typical Yield | --- | 85-95% |

Protocol 2: O-Acylation of 1-(2-phenylethyl)-4-ethylpiperidin-4-ol (Fischer Esterification)

This protocol details the esterification of the tertiary alcohol with propionic acid, catalyzed by sulfuric acid.

Materials:

-

1-(2-phenylethyl)-4-ethylpiperidin-4-ol (from Protocol 1)

-

Propionic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dean-Stark apparatus

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 1-(2-phenylethyl)-4-ethylpiperidin-4-ol (1.0 eq) in toluene.

-

Add an excess of propionic acid (3.0 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (0.1 eq).

-

Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 4-6 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the excess acid by washing the organic layer with saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by vacuum distillation or silica gel column chromatography to obtain the pure 1-(2-phenylethyl)-4-ethylpiperidin-4-yl propionate.

Quantitative Data Summary:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| 1-(2-phenylethyl)-4-ethylpiperidin-4-ol | 1.0 | 233.36 |

| Propionic acid | 3.0 | 74.08 |

| Concentrated Sulfuric Acid | 0.1 | 98.08 |

| Product | --- | 289.43 |

| Typical Yield | --- | 70-85% |

Visualization of Synthetic Workflow

Caption: Synthetic workflow for a pharmaceutical intermediate.

Signaling Pathway Context (Hypothetical)

The synthesized intermediates are precursors to molecules that often target G-protein coupled receptors (GPCRs), such as opioid receptors. The following diagram illustrates a simplified signaling pathway for a µ-opioid receptor agonist.

Caption: Simplified µ-opioid receptor signaling pathway.

Application Notes and Protocols: The Role of 4-Ethylpiperidin-4-ol Scaffolds in Analgesic Drug Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 4-Ethylpiperidin-4-ol core structure in the design and development of novel analgesic agents. The piperidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous clinically significant analgesic compounds.[1] This document outlines the rationale for its use, potential mechanisms of action, and detailed protocols for preclinical evaluation.

Introduction

The 4-hydroxypiperidine moiety, and by extension, the this compound scaffold, serves as a crucial structural component in the development of centrally acting analgesics. Its conformationally flexible nature allows for optimal interaction with various biological targets, most notably the opioid receptors.[1] The development of derivatives based on this core structure aims to enhance analgesic efficacy while mitigating adverse effects commonly associated with traditional opioids, such as respiratory depression and the development of tolerance and dependence.

Mechanism of Action

The primary mechanism of action for many analgesic piperidine derivatives involves interaction with the endogenous opioid system. These compounds often act as agonists at opioid receptors, particularly the mu-opioid receptor (MOR), which is a key mediator of analgesia.[2] Additionally, some piperidine derivatives may exert their analgesic effects through the inhibition of prostaglandin synthesis, a pathway targeted by non-steroidal anti-inflammatory drugs (NSAIDs).[3]

1. Opioid Receptor Modulation: